BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(2-Hydroxyethoxy)-1-propanol: Technical
Safety & Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1-Propanol, 3-(2-hydroxyethoxy)-
CAS No.: 929-28-2
Cat. No.: B3058930
Get Quote
. J

Executive Summary

3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a heterobifunctional glycol ether
characterized by a primary hydroxyl group at both ends of an asymmetric ether chain (C2-O-
C3).[1] Structurally, it represents a hybrid "dimer" linking an ethylene glycol unit with a 1,3-
propanediol unit.

In drug development, this molecule serves as a critical short-chain hydrophilic spacer. Its
unique structure—possessing the flexibility of a polyethylene glycol (PEG) but with a specific
propyl-ethyl asymmetry—makes it valuable for fine-tuning the physicochemical properties of
linker systems in proteolysis-targeting chimeras (PROTACS) and antibody-drug conjugates
(ADCs).

This guide provides a rigorous technical analysis of its properties, synthesis, safety protocols,
and handling requirements, moving beyond standard SDS data to offer actionable insights for
research applications.
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Part 1: Chemical Identity & Physicochemical
Properties[3][4]

Nomenclature & Identification

« IUPAC Name: 3-(2-Hydroxyethoxy)propan-1-ol[2]

o CAS Registry Number: 929-28-2[1][2]

e Synonyms: Diethylene glycol mono-propyl ether (misnomer, technically incorrect but
occasionally used loosely); 1-Propanol, 3-(2-hydroxyethoxy)-.

e Molecular Formula: C
H

O

e SMILES: OCCOCCCO

Key Physicochemical Constants

The following data consolidates experimental and predicted values essential for process design
and solubility modeling.
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Property

Value

Context for Researchers

Molecular Weight

120.15 g/mol

Low MW facilitates rapid

diffusion in biological matrices.

Physical State

Liquid (Colorless)

Viscous liquid at RT; requires
positive displacement pipetting

for precision.

High boiling point makes it
suitable for high-temp

Boiling Point ~250-255 °C (Predicted) ) ) ]
reactions without rapid
evaporation.

Slightly denser than water;
) forms bottom layer in biphasic

Density ~1.05 g/cm?3

organic extractions (e.g., vs.

Hexane).

LogP (Octanol/Water)

-1.0 to -1.3 (Predicted)

Highly hydrophilic. Excellent
solubility in water, DMSO, and
MeOH. Poor in non-polar

solvents.

pKa

~14.4 (Primary Alcohol)

Typical alcohol acidity; requires
strong bases (NaH, t-BuOK)

for deprotonation.

Part 2: Synthesis & Production Workflows

Synthetic Logic

For drug development applications requiring high purity (>98%), the synthesis typically avoids

the non-selective industrial polymerization of epoxides. Instead, a controlled nucleophilic

substitution (Williamson Ether Synthesis) or a selective ring-opening of oxetane is preferred.

Pathway A: Controlled Ring Opening (High Selectivity)

The reaction of 1,3-propanediol with ethylene oxide (EO) is the most direct route but suffers

from oligomerization (forming PEG-like byproducts). A more controlled lab-scale approach
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involves reacting ethylene glycol with 3-chloro-1-propanol under basic conditions.
Mechanism:

o Deprotonation of ethylene glycol (using NaH or NaOH) to form the alkoxide.

o SN2 attack on the alkyl halide (3-chloro-1-propanol).

e Workup to remove unreacted diols and salt byproducts.

Visualization: Synthesis & Impurity Profile

The following diagram illustrates the primary synthesis pathway and potential side reactions
that researchers must monitor during QC.
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Caption: Synthesis pathway highlighting the SN2 mechanism and critical impurity risks
(oligomers/acetals) requiring HPLC purification.

Part 3: Safety Data Sheet (SDS) Deep Dive

While standard SDSs list codes, this section interprets them for the bench scientist.

GHS Classification & Hazard Analysis

e H318: Causes Serious Eye Damage (Category 1)

o Scientific Context: As a glycol ether, this molecule acts as a surfactant-like solvent. It can
rapidly penetrate the corneal epithelium, causing irreversible protein denaturation and
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opacity. Standard safety glasses are insufficient.

e H315: Causes Skin Irritation

o Scientific Context: Defatting action on the stratum corneum leads to irritation and potential
dermatitis upon repeated exposure.

e H335/H336: STOT SE 3 (Respiratory Irritation / Drowsiness)

o Scientific Context: High vapor concentrations (though unlikely at RT due to high BP) can
depress the CNS, similar to ethanol or isopropanol.

Handling & PPE Decision Tree

Because of the Category 1 Eye Damage risk, handling protocols must be stricter than for
standard buffers.

Handling 3-(2-hydroxyethoxy)-1-propanol

Check Volume & Temp

N

< 50 mL / Ambient Temp > 50 mL / Heated (>60°C)

l

PPE: Nitrile Gloves + PPE: Double Gloves +
hemical Splash Goggles Face Shield + Fume Hood

Proceed in Fume Hood Use Blast Shield if Pressurized

Click to download full resolution via product page
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Caption: Safety decision tree emphasizing the requirement for splash goggles or face shields
due to H318 (Eye Damage) classification.

Emergency Protocols

o Eye Contact (Critical): Immediate irrigation is vital. Do not wait for medical personnel. Rinse
for minimum 15 minutes, lifting eyelids. The hydrophilicity of the molecule means it washes
out well, but speed is essential to prevent corneal etching.

o Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible
materials (sawdust) as the liquid is organic and combustible (Flash Point > 100°C).

Part 4: Applications in Drug Development
Linker Chemistry (PROTACs & ADCs)

3-(2-Hydroxyethoxy)-1-propanol is a "hetero-PEG" spacer.
o Advantage: Unlike standard PEG chains (-O-CH
—CH
-)
, the inclusion of a propyl group (-CH
—CH
—CH
—) introduces a subtle hydrophobic break and alters the chain flexibility/entropy.

e Usage: It is often functionalized at one end (e.g., tosylation or oxidation to carboxylic acid) to
create a bifunctional linker that connects a ligand (e.g., E3 ligase binder) to a warhead.

Solubilizing Excipient

In early formulation studies, this molecule can screen for solubility enhancement of poorly
water-soluble compounds (BCS Class Il/1V).
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e Mechanism: Cosolvency. It disrupts the water lattice structure less aggressively than ethanol
but provides organic character to solvate lipophilic drugs.

o Limit: Toxicity data is less established than PEG 400, so it is primarily used in in vitro or early
preclinical rodent studies, not yet common in clinical formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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